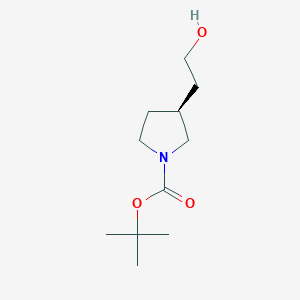

(S)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

Vue d'ensemble

Description

(S)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(S)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a compound of significant interest in biochemical research due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its interactions with biological systems, pharmacological implications, and relevant case studies.

- Molecular Formula : C₁₁H₂₁N₃O₃

- Molecular Weight : 215.29 g/mol

- Structure : The compound features a pyrrolidine ring with a tert-butyl group and a hydroxyethyl substituent, which enhances its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to participate in hydrogen bonding . This property allows it to interact effectively with various biological molecules, including enzymes and receptors. Its structural similarity to neurotransmitters suggests potential roles in modulating neurotransmitter pathways, particularly in the central nervous system (CNS) .

Pharmacological Implications

- Enzyme Interaction : The compound has been shown to influence enzyme activities through competitive inhibition or allosteric modulation. This can affect metabolic pathways significantly, making it a candidate for drug development targeting metabolic disorders.

- Neuropharmacology : Due to its ability to mimic neurotransmitter structures, this compound is being explored for its effects on dopaminergic pathways. Studies indicate that it may act as a partial agonist at dopamine receptors, which could have implications for treating conditions like schizophrenia and Parkinson's disease .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Binding Affinity : A study assessed the compound's binding affinity to various receptors using in vitro assays. The results indicated a high affinity for D3 dopamine receptors, suggesting potential applications in neuropharmacology .

- Metabolic Pathway Analysis : Research focusing on metabolic pathways revealed that the compound could modulate key enzymes involved in neurotransmitter synthesis, potentially enhancing or inhibiting their activities based on concentration levels .

Comparative Analysis

To better understand the significance of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Tert-butyl 3-(2-amino-1-hydroxyethyl) | High | Neurotransmitter precursor |

| Tert-butyl 3-(2-mercaptoethyl) | Moderate | Potential antioxidant properties |

| Boc-DL-Prolinol | Low | Limited activity in CNS modulation |

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₁H₂₁N₃O₃

- Molecular Weight : Approximately 215.29 g/mol

- Solubility : Soluble in organic solvents

The compound's structure includes a tert-butyl group and a hydroxyethyl substituent, which contribute to its reactivity and interaction capabilities with biological molecules.

Pharmaceutical Applications

(S)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate serves as an intermediate in the synthesis of various pharmaceuticals. Its structural similarity to neurotransmitters positions it as a candidate for drugs targeting neurological pathways. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, potentially influencing enzyme activities and receptor interactions.

Case Studies in Drug Development

- Neurotransmitter Analogues : Research indicates that compounds with similar structures to this compound can modulate neurotransmitter pathways, suggesting its potential role in developing treatments for neurological disorders.

- Synthesis of Drug Candidates : The compound has been utilized as a precursor in synthesizing more complex molecules, including those aimed at treating conditions such as depression and anxiety by mimicking neurotransmitter action.

Synthetic Applications

In organic synthesis, this compound is employed as a versatile building block due to its functional groups that facilitate various chemical reactions. It is particularly useful in the formation of peptide bonds and other coupling reactions.

Synthesis Pathways

The synthesis typically involves several steps:

- Protection of Amines : The tert-butoxycarbonyl (Boc) group is often used to protect amines during synthesis.

- Formation of Peptides : It can be incorporated into peptides through standard coupling methods, enhancing the stability and bioactivity of the resulting compounds .

The biological activity of this compound has been explored through various interaction studies:

- Binding Affinity : Experimental studies assess its binding affinity with different biological targets, revealing its potential influence on enzyme kinetics and metabolic pathways.

- Hydrogen Bonding : The hydroxyl group allows for significant hydrogen bonding interactions with proteins, which may enhance or inhibit specific biological functions.

Analyse Des Réactions Chimiques

Hydroxyethyl Group Reactivity

The 2-hydroxyethyl moiety undergoes typical alcohol reactions:

Key Findings :

-

Oxidation to the ketone facilitates further nucleophilic additions (e.g., Grignard reactions) .

-

Tosylation enhances leaving-group ability for SN2 substitutions (e.g., azide displacement) .

Boc Deprotection

The Boc group is cleaved under acidic conditions to generate the free amine:

Applications :

-

Deprotection is essential for coupling reactions in peptide synthesis.

-

The free amine participates in reductive aminations or urea formations .

Ring Functionalization

The pyrrolidine ring undergoes selective modifications:

Mechanistic Insights :

-

N-Alkylation occurs at the Boc-protected nitrogen only after deprotection .

-

Epoxidation of the pyrrolidine ring is sterically hindered by the hydroxyethyl group .

Cross-Coupling Reactions

The hydroxyethyl side chain enables metal-catalyzed couplings:

Optimization Data :

-

Mitsunobu conditions (DIAD/PPh3) achieve >90% conversion for azide introduction .

-

Palladium catalysis tolerates electron-rich aryl bromides in coupling reactions .

Hydrogenation and Reduction

The compound participates in stereospecific reductions:

Notable Outcomes :

-

Hydrogenation of unintended oxidized byproducts regenerates the parent compound .

-

Asymmetric reductions require chiral catalysts to preserve stereochemistry.

Comparative Reactivity with Analogues

The S-enantiomer exhibits distinct reactivity compared to R-configuration or non-chiral analogues:

Propriétés

IUPAC Name |

tert-butyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-9(8-12)5-7-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRWWTPZWOPIOO-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.